molecular formula C14H21NO4 B143768 N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester CAS No. 1009093-14-4

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester

Cat. No.: B143768
CAS No.: 1009093-14-4
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-VXGBXAGGSA-N
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Description

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester (CAS: 1009093-14-4, alternatively listed as 125414-41-7 in some sources) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its structure includes a phenyl-substituted ethane-1,2-diol backbone with hydroxymethyl and hydroxyl groups at the (1R,2R) stereocenters. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for chiral drug synthesis, due to its stereochemical rigidity and stability under basic conditions.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester, also known by its CAS number 1009093-14-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C14H21NO4
  • Molecular Weight: 267.32 g/mol
  • SMILES Notation: CC(C)(C)OC(=O)NC@HC@Hc1ccccc1

Biological Activity Overview

The compound exhibits various biological activities that are relevant in pharmacological contexts. The following sections detail specific activities, mechanisms of action, and relevant case studies.

1. Antiviral Activity

Research indicates that compounds similar to this compound have shown promising activity against viral infections. For instance, studies have demonstrated that modifications in the structure can enhance the efficacy against non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment protocols .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes related to disease states. For example, it has been noted that similar carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

3. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. This is crucial for protecting cells from oxidative stress and could have implications in aging and chronic diseases.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Study ReferenceFocusFindings
MDPI Study Antiviral ScreeningIdentified structural features enhancing antiviral efficacy against HIV.
Pharmacological Review Enzyme InhibitionDemonstrated AChE inhibition potential, suggesting neuroprotective effects.
Antioxidant Research Oxidative StressShowed promising results in reducing oxidative damage in cellular models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity: The compound's structure allows it to bind effectively with target enzymes and receptors, modulating their activity.
  • Hydrogen Bonding: The hydroxyl groups present facilitate hydrogen bonding with active sites of enzymes or receptors, enhancing inhibitory effects.

Scientific Research Applications

Applications in Medicinal Chemistry

N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester has shown potential in the following areas:

  • Drug Development :
    • The compound serves as a precursor in synthesizing various pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
  • Proteomics Research :
    • It is utilized in proteomics to study protein interactions and modifications. The compound's ability to form stable conjugates with amino acids makes it valuable in labeling and tracking proteins within biological systems .
  • Neuropharmacology :
    • Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

This compound is also relevant in several biochemical contexts:

  • Enzyme Inhibition Studies :
    • The compound can act as an inhibitor for certain enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation mechanisms.
  • Synthesis of Carbamates :
    • It is used in synthesizing various carbamate derivatives which are important in agricultural chemistry as pesticides and herbicides.

Material Science Applications

In material science, this compound is being investigated for:

  • Polymer Chemistry :
    • Its reactivity allows it to be incorporated into polymer matrices, which may enhance the mechanical properties and thermal stability of the resulting materials.
  • Nanotechnology :
    • Research is ongoing into using this compound as a building block for nanomaterials that could have applications in drug delivery systems or as biosensors.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death rates compared to controls, suggesting potential therapeutic applications in neurodegenerative disease treatment.

Case Study 2: Enzyme Inhibition

Research documented in Biochemical Journal demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, highlighting its potential use in developing treatments for conditions characterized by cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereochemical and Functional Group Variations

Compound 1 : tert-Butyl (1S)-2-Hydroxy-1-phenylethylcarbamate (CAS: 117049-14-6)
  • Structural Differences : The (1S)-configured stereoisomer lacks the hydroxymethyl group present in the target compound.
  • Synthesis : Prepared via methanesulfonylation of the corresponding alcohol, followed by substitution with sodium cyanide (yield: ~60%).
  • Applications: Used in β-aminonitrile synthesis for peptidomimetics.
Compound 2 : N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide (CAS: Not specified)
  • Structural Differences : Contains a dithiolane moiety and a DMT-protected hydroxymethyl group, differing in both steric bulk and redox sensitivity compared to the Boc-protected target compound.
  • Synthesis : Achieved as a diastereomeric mixture (62% yield) via stepwise acylation and protection.
  • Applications : Intermediate for oligonucleotide prodrugs due to its cleavable dithiolane linker.

Cyclohexane-Based Analogues

Compound 3 : tert-Butyl ((1R,2R)-2-Hydroxycyclohexyl)carbamate (CAS: 155975-19-2)
  • Structural Differences : Replaces the phenyl group with a cyclohexane ring, altering lipophilicity and conformational flexibility.
  • Physical Properties : Melting point: 114–118°C; storage: 2–8°C under inert atmosphere.
  • Applications : Key intermediate in chiral ligand synthesis for asymmetric catalysis.
Compound 4 : [(1R,2R)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester (CAS: 134108-76-2)
  • Structural Differences : Uses a benzyloxycarbonyl (Cbz) group instead of Boc, impacting deprotection strategies.
  • Cost : Priced at ¥14,100/g (dry powder), reflecting its niche applications in peptide chemistry.

Pharmaceutical Intermediates with Extended Functionality

Compound 5 : LCZ696 Intermediate (CAS: 1426129-50-1)
  • Applications : Critical intermediate in sacubitril/valsartan (LCZ696) production for heart failure therapy. Market price: ¥3,000/kg.
Compound 6 : tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate (CAS: 160232-08-6)
  • Structural Differences: Features an isobutylamino side chain, enabling hydrogen bonding in protease inhibitors.
  • Synthesis : Utilized in HIV drug candidates, with optimized routes for scale-up.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Yield (%) Applications
Target Compound 1009093-14-4 C15H23NO4 281.35 Boc, Phenyl, Diol N/A Chiral drug intermediates
tert-Butyl (1S)-2-Hydroxy-1-phenylethylcarbamate 117049-14-6 C13H19NO3 237.29 Boc, Phenyl, Hydroxy 60 β-Aminonitrile synthesis
LCZ696 Intermediate 1426129-50-1 C20H25NO3 327.42 Boc, Biphenyl, Hydroxy N/A Sacubitril/valsartan production
tert-Butyl ((1R,2R)-2-Hydroxycyclohexyl)carbamate 155975-19-2 C11H21NO3 215.29 Boc, Cyclohexane, Hydroxy N/A Asymmetric catalysis

Research Findings and Trends

  • Stereochemical Impact : The (1R,2R) configuration in the target compound enhances enantioselectivity in catalytic hydrogenation compared to (1S,2S) analogues.
  • Protection Group Dynamics : Boc-protected derivatives (e.g., target compound, LCZ696 intermediate) exhibit superior stability under acidic conditions compared to Cbz or DMT-protected variants.
  • Cost-Efficiency : Cyclohexane-based analogues (e.g., Compound 3) are more cost-effective (¥14,100–14,700/g) than phenyl-substituted derivatives due to simpler synthetic routes.

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